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Compound of Interest

Compound Name: 4-Phenylpyridine N-oxide

Cat. No.: B075289

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Phenylpyridine N-oxide, a molecule of interest in various fields of chemical and
pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their
acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the *H and 3C NMR data for 4-Phenylpyridine N-oxide.

1H NMR Data

The 'H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.
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Chemical Shift (d)

Coupling Constant

Proton Multiplicity

[Ppm] (J) [HZ]
H-2', H-6' 7.65-7.55 m
H-3', H-4', H-5' 7.50 - 7.40 m
H-2, H-6 8.25 d 6.8
H-3, H-5 7.60 d 6.8

Note: The assignments are based on the expected electronic effects of the phenyl and N-oxide

groups. Protons closer to the electron-withdrawing N-oxide group (H-2, H-6) are expected to be

deshielded and appear downfield.

13C NMR Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Chemical Shift (d) [ppm]
C-4 147.1
C-2,C-6 139.0
C-1 132.8
c-4 129.9
C-3, C-5 129.2
Cc-2, C-6' 126.9
C-3,C-5 121.7

Note: The assignments are based on predicted chemical shifts and comparison with similar

structures.

Experimental Protocol for NMR Spectroscopy
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Sample Preparation: A solution of 4-Phenylpyridine N-oxide is prepared by dissolving
approximately 10-20 mg of the compound in a suitable deuterated solvent, such as chloroform-
d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), in an NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (&
= 0.00 ppm).

Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

1H NMR Acquisition: A standard pulse sequence is used to acquire the *H NMR spectrum. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range of aromatic protons, and a relaxation
delay of 1-5 seconds between scans.

13C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to acquire the 13C
NMR spectrum, which results in a spectrum with single lines for each unique carbon atom. A
sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a high-
quality spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Siqnif | :

Wavenumber (cm~1) Intensity Assignment
~3100-3000 Medium C-H stretch (aromatic)
~1600, ~1480, ~1460 Medium-Strong C=C stretch (aromatic rings)
~1250 Strong N-O stretch

C-H out-of-plane bend (para-
~830 Strong ) o

substituted pyridine)

C-H out-of-plane bend
~770, ~690 Strong

(monosubstituted benzene)
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Note: The N-O stretching frequency is a characteristic absorption for N-oxides.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of 4-Phenylpyridine N-oxide (1-2
mgq) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder
using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet
using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample
pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the
range of 4000-400 cm~1. The final spectrum is presented in terms of transmittance or
absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a molecule.

Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

171 100 [M]* (Molecular ion)
155 ~20 [M-O]*

142 ~15 [M-CHOJ*

115 ~30 [CoH7]*

77 ~40 [CeHs]*

Note: The fragmentation pattern is consistent with the loss of the oxygen atom from the N-oxide
functionality, followed by further fragmentation of the aromatic rings.
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Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of 4-Phenylpyridine N-oxide is prepared in a volatile
organic solvent such as methanol or dichloromethane.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used for

the analysis.

GC Conditions: A suitable capillary column (e.g., a non-polar or medium-polarity column) is
used for the separation. The oven temperature is programmed to start at a low temperature
and ramp up to a higher temperature to ensure good separation and elution of the compound.
The injector temperature is set high enough to ensure complete vaporization of the sample.

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at
70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-300 amu) to detect
the molecular ion and its fragments.
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Caption: General workflow for the spectroscopic analysis of 4-Phenylpyridine N-oxide.
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Interrelation of Spectroscopic Techniques for Structural
Elucidation
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Caption: Logical relationship of spectroscopic techniques in structure elucidation.

« To cite this document: BenchChem. [Spectroscopic Data of 4-Phenylpyridine N-oxide: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075289#spectroscopic-data-of-4-phenylpyridine-n-
oxide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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